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An In-depth Technical Guide to the Stereochemistry of L-Threose

Introduction
L-Threose is a four-carbon monosaccharide, an aldotetrose, with the chemical formula

C₄H₈O₄.[1][2] As one of the fundamental building blocks in carbohydrate chemistry, its

stereochemical configuration is of paramount importance for its biological activity and its

application as a chiral synthon in pharmaceutical development. L-Threose is the L-

stereoisomer of threose and is a diastereomer of erythrose.[3][4] This document provides a

comprehensive overview of the stereochemistry of L-Threose, including its absolute

configuration, its relationship to other stereoisomers, its physicochemical properties, and the

experimental methods used for its characterization.

Stereochemical Configuration
The stereochemistry of L-Threose is defined by the spatial arrangement of atoms around its

two chiral centers, located at the C2 and C3 positions.

Fischer Projection
The structure of L-Threose is most commonly represented using a Fischer projection. In this

convention, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde

group) at the top. The horizontal bonds are understood to project out of the plane towards the

viewer, while the vertical bonds project away from the viewer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b119610?utm_src=pdf-interest
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://cymitquimica.com/cas/95-44-3/
https://www.dl1.en-us.nina.az/Threose.html
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://chem.libretexts.org/Courses/University_of_Illinois_UrbanaChampaign/Chem_2363A_Fundamental_Organic_Chemistry_I_(Chan)/06%3A_Principles_of_Stereochemistry/6.01%3A_Chirality_and_Stereoisomers
https://employees.csbsju.edu/cschaller/Principles%20Chem/stereochem/stereo_diastereo.htm
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For an L-sugar, the hydroxyl group on the chiral center furthest from the carbonyl group (C3 in

this case) is positioned on the left side.[5] In "threo" isomers, the substituents on the two

adjacent chiral centers (C2 and C3) are on opposite sides of the carbon backbone.[2]

Therefore, the Fischer projection of L-Threose shows the C2 hydroxyl group on the right and

the C3 hydroxyl group on the left.

Fischer Projection of L-Threose

Cahn-Ingold-Prelog (R/S) Configuration
The absolute configuration of each chiral center can be unequivocally defined using the Cahn-

Ingold-Prelog (CIP) priority rules.[6][7]

Chiral Center C2: The substituents are ranked by atomic number: -OH (1), -CHO (2), -

CH(OH)CH2OH (3), and -H (4). With the lowest priority group (-H) on the horizontal bond

(projecting forward), the sequence from 1 to 2 to 3 is counter-clockwise. Because the lowest

priority group is pointing towards the viewer, the configuration is inverted from S to R.

Chiral Center C3: The substituents are ranked: -OH (1), -CH(OH)CHO (2), -CH2OH (3), and

-H (4). The sequence from 1 to 2 to 3 is clockwise. With the lowest priority group (-H) on the

horizontal bond, the configuration is inverted from R to S.

Thus, the systematic IUPAC name for L-Threose is (2R,3S)-2,3,4-trihydroxybutanal.[2][8]

Stereoisomers of Threose
A molecule with n chiral centers can have up to 2ⁿ stereoisomers.[3] With two chiral centers,

threose has 2² = 4 stereoisomers. These isomers exist as two pairs of enantiomers. L-Threose
is related to the other three stereoisomers as follows:

Enantiomer:D-Threose is the non-superimposable mirror image of L-Threose. Enantiomers

have identical physical properties except for the direction in which they rotate plane-

polarized light.[4][9]

Diastereomers:D-Erythrose and L-Erythrose are diastereomers of L-Threose.

Diastereomers are stereoisomers that are not mirror images of each other and have different

physical and chemical properties.[3][9][10]
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The relationships between the four stereoisomers of the aldotetroses are illustrated in the

diagram below.

Threose Pair
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(2S, 3R)

Enantiomers
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(2S, 3S)

Diastereomers

Diastereomers
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Caption: Stereochemical relationships between the isomers of aldotetrose.

Physicochemical and Quantitative Data
The distinct stereochemistry of L-Threose gives rise to its unique set of physical and chemical

properties, which are crucial for its identification and application.
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Property Value Reference

IUPAC Name
(2R,3S)-2,3,4-

trihydroxybutanal
[2][8]

Synonyms L-(+)-Threose, Threose, L- [1]

Molecular Formula C₄H₈O₄ [1][2][8]

Molecular Weight 120.10 g/mol [1][8]

CAS Number 95-44-3 [1][2][8]

Appearance Syrup or Clear Liquid [1][2]

Solubility in Water Very Soluble [1][2]

Specific Rotation [α]ᴅ +4.6° (c=6 in H₂O) [10]

Note: The D/L designation refers to the configuration relative to glyceraldehyde and does not

always predict the sign of specific rotation.

Experimental Protocol for Stereochemical
Determination
The primary experimental technique for distinguishing between enantiomers like L-Threose
and D-Threose is polarimetry, which measures the rotation of plane-polarized light.

Principle of Polarimetry
Chiral molecules are optically active, meaning they rotate the plane of polarized light.

Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+)

compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to

the left (counter-clockwise). The specific rotation [α] is a standardized measure of this rotation

and is a characteristic property of a chiral substance.

Experimental Workflow
Sample Preparation: A solution of L-Threose is prepared by dissolving a precisely weighed

sample in a specific volume of a suitable solvent (e.g., water). The concentration (c) is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.dl1.en-us.nina.az/Threose.html
https://pubchem.ncbi.nlm.nih.gov/compound/L-Threose
https://cymitquimica.com/cas/95-44-3/
https://cymitquimica.com/cas/95-44-3/
https://www.dl1.en-us.nina.az/Threose.html
https://pubchem.ncbi.nlm.nih.gov/compound/L-Threose
https://cymitquimica.com/cas/95-44-3/
https://pubchem.ncbi.nlm.nih.gov/compound/L-Threose
https://cymitquimica.com/cas/95-44-3/
https://www.dl1.en-us.nina.az/Threose.html
https://pubchem.ncbi.nlm.nih.gov/compound/L-Threose
https://cymitquimica.com/cas/95-44-3/
https://www.dl1.en-us.nina.az/Threose.html
https://cymitquimica.com/cas/95-44-3/
https://www.dl1.en-us.nina.az/Threose.html
https://employees.csbsju.edu/cschaller/Principles%20Chem/stereochem/stereo_diastereo2.htm
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/product/b119610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recorded in g/mL.

Instrumentation: A polarimeter is used. It consists of a light source (typically a sodium lamp,

589 nm D-line), a fixed polarizer, a sample tube of a known path length (l) in decimeters, and

a second polarizer (the analyzer).

Measurement: a. The instrument is calibrated (zeroed) with the solvent-filled sample tube. b.

The solvent is replaced with the L-Threose solution. c. The analyzer is rotated until the light

intensity is at a minimum (extinction), and the observed angle of rotation (α) is recorded.

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) For L-
Threose, the expected value is positive, confirming it as L-(+)-Threose.[10]

The following diagram illustrates the workflow for determining the optical activity of a chiral

compound.
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1. Prepare Solution
(Known Concentration 'c')

3. Fill Sample Tube
(Known Path Length 'l')

2. Calibrate Polarimeter
(Zero with Solvent)

4. Measure Observed Rotation (α)

5. Calculate Specific Rotation
[α] = α / (l × c)

Result Interpretation

Dextrorotatory (+)
(e.g., L-(+)-Threose)

 [α] > 0 

Levorotatory (-)
(e.g., D-(-)-Erythrose)

 [α] < 0 

Click to download full resolution via product page

Caption: Experimental workflow for polarimetric analysis of a chiral substance.

Conclusion
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The stereochemistry of L-Threose is precisely defined by its (2R,3S) absolute configuration.

This specific three-dimensional arrangement of its hydroxyl groups dictates its interactions with

other chiral molecules, including biological receptors and enzymes, making a thorough

understanding of its stereochemical properties essential for researchers in chemistry,

biochemistry, and pharmaceutical sciences. Its relationships with its enantiomer (D-Threose)

and diastereomers (D- and L-Erythrose) form a fundamental basis for the study of isomerism in

carbohydrates. The combination of structural representation via Fischer projections,

unambiguous naming with the Cahn-Ingold-Prelog system, and characterization by

experimental techniques like polarimetry provides a complete stereochemical profile of this

important monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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